molecular formula C18H15BrN6O B2650225 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 899950-10-8

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2650225
CAS No.: 899950-10-8
M. Wt: 411.263
InChI Key: XTIDZYKPSVEFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a 1,2,4-oxadiazole and a 1,2,3-triazole core. The oxadiazole ring is substituted at the 3-position with a 4-bromophenyl group, while the triazole moiety is linked to a 2,3-dimethylphenyl group at the 1-position and an amine at the 5-position.

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,3-dimethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O/c1-10-4-3-5-14(11(10)2)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIDZYKPSVEFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule featuring oxadiazole and triazole moieties. These types of compounds have garnered attention in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C18H15BrN6O3
  • Molecular Weight : 443.2541 g/mol
  • CAS Number : 899999-30-5
  • Structure : The structure comprises a bromophenyl group attached to an oxadiazole ring and a triazole amine component.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole and triazole derivatives. The compound has demonstrated significant activity against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays : The compound exhibited notable cytotoxic effects in several human cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values were reported at sub-micromolar concentrations.
    • U-937 (monocytic leukemia) : Similar potency was observed with IC50 values comparable to established chemotherapeutics like doxorubicin .
    Cell LineIC50 (µM)Reference Compound
    MCF-70.12Doxorubicin
    U-9370.15Doxorubicin
    A549 (lung)0.20Doxorubicin
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner. The activation of apoptotic pathways was confirmed through increased expression of p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Preliminary results suggest that it possesses activity against both gram-positive and gram-negative bacteria.

Antimicrobial Assays

  • Minimum Inhibitory Concentration (MIC) tests revealed effective inhibition against:
    • Staphylococcus aureus
    • Escherichia coli
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

  • The presence of the bromophenyl group enhances lipophilicity and facilitates membrane penetration.
  • The oxadiazole and triazole rings are crucial for biological interactions with target proteins .

Case Studies

In a recent study focused on the synthesis of novel oxadiazole derivatives, the compound demonstrated superior biological activity compared to other derivatives tested, particularly in inhibiting cell proliferation in cancer models .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and pharmacology.

Anticancer Activity

Studies have demonstrated that the compound can inhibit tumor cell proliferation. For instance, in vitro assays have shown significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the disruption of critical signaling pathways associated with cell cycle regulation and apoptosis induction .

Antioxidant Properties

Preliminary findings suggest that the compound possesses antioxidant properties, which may help mitigate oxidative stress within cells. This activity could provide protective effects against cellular damage and contribute to its therapeutic potential in diseases characterized by oxidative stress .

Synthetic Routes

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Formation of the oxadiazole ring through cyclization.
  • Synthesis of the triazole ring via a click reaction.
  • Functionalization to introduce the bromophenyl and dimethylphenyl groups.

These synthetic methods can be optimized for yield and purity using modern techniques such as high-throughput screening and continuous flow chemistry .

Case Studies

Several studies have explored the applications of this compound in greater detail:

  • Inhibition Studies : A study published in MDPI highlighted that derivatives similar to this compound showed selective inhibition against human carbonic anhydrases, which are often overexpressed in cancerous tissues .
  • Cell Viability Assays : Research involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at low micromolar concentrations, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with specific molecular targets could lead to apoptosis in cancer cells, making it a promising candidate for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Findings Reference
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine 1,2,4-Oxadiazole + 1,2,3-triazole - 4-Bromophenyl (oxadiazole)
- 2,3-Dimethylphenyl (triazole)
437.29 g/mol High lipophilicity (logP ~3.8 predicted); potential kinase inhibition via triazole-amine interaction
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 1,2,4-Oxadiazole + 1,2,3-triazole - 4-Chlorophenyl (oxadiazole)
- 2,5-Dimethoxyphenyl (triazole)
424.83 g/mol Lower molecular weight; chlorine’s reduced electronegativity may weaken target binding compared to bromine
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1,2,4-Oxadiazole + 1,2,3-triazole - 4-Ethoxyphenyl (oxadiazole)
- 2,3-Dimethylphenyl (triazole)
417.44 g/mol Ethoxy group increases solubility but reduces steric hindrance vs. bromophenyl
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole - 4-Bromobenzyl (triazole) 253.10 g/mol Simplified structure; lacks oxadiazole, reducing π-stacking potential
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole - 3-Bromophenyl (triazole) 238.07 g/mol Meta-bromo substitution may alter electronic effects vs. para-bromo

Key Observations:

Substituent Effects: The 4-bromophenyl group in the target compound provides stronger halogen bonding than the 4-chlorophenyl analog . 2,3-Dimethylphenyl on the triazole enhances steric hindrance, which may improve selectivity for hydrophobic binding pockets .

Triazole regioisomerism (1,2,3- vs. 1,2,4-triazole) alters electronic distribution, impacting interactions with biological targets .

Spectroscopic Data:

  • IR Spectroscopy : Analogs with bromophenyl groups (e.g., ) show characteristic C-Br stretches at ~561 cm⁻¹, while triazole N-H stretches appear near 3323 cm⁻¹ .
  • NMR : The 2,3-dimethylphenyl group in the target compound would exhibit aromatic protons as a multiplet at δ ~7.2–7.5 ppm, similar to dimethoxyphenyl analogs (δ ~6.8–7.3 ppm) .

Q & A

Q. What are the conventional synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC). Subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety. For example, the 4-bromophenyl group can be introduced through Suzuki coupling or nucleophilic substitution. Optimization of reaction conditions (e.g., microwave-assisted synthesis at 100–120°C for 10–30 minutes) can improve yields by 20–30% compared to traditional heating .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structural identity?

  • NMR (¹H/¹³C): Key signals include the oxadiazole C=O resonance at ~165–170 ppm (¹³C) and triazole NH protons at δ 8.2–8.5 ppm (¹H).
  • X-ray crystallography: Provides unambiguous confirmation of the planar oxadiazole-triazole core and substituent orientations. For example, bond angles of 105–110° between oxadiazole and triazole rings are typical .
  • HRMS: Molecular ion peaks should match the exact mass (e.g., C₁₉H₁₅BrN₆O: calculated 438.04, observed 438.03) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological selectivity in kinase inhibition assays?

  • Kinase panel screening: Test against a panel of 50–100 kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.
  • Cellular assays: Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity.
  • Molecular docking: Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets, focusing on hydrogen bonds with oxadiazole O and triazole NH groups .

Q. What strategies mitigate low yields or side reactions during synthesis?

  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/hexane) to isolate the target compound from byproducts like uncyclized intermediates.
  • Microwave irradiation: Reduces reaction times from 12 hours to 30 minutes, minimizing decomposition .
  • Protecting groups: Use Boc or Fmoc groups to prevent undesired substitutions during heterocycle formation .

Q. How do structural modifications (e.g., halogen substitution) impact its pharmacokinetic properties?

  • LogP studies: Replace the 4-bromophenyl group with Cl or CF₃ to alter lipophilicity (measured via shake-flask method). Bromine increases logP by ~0.5 units, enhancing membrane permeability.
  • Metabolic stability: Incubate with liver microsomes; electron-withdrawing groups (e.g., Br) reduce CYP450-mediated oxidation, improving half-life from 2.5 to 4.8 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.